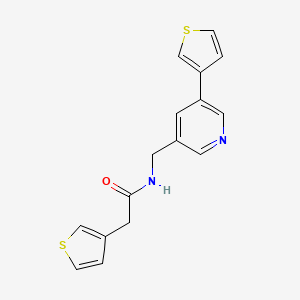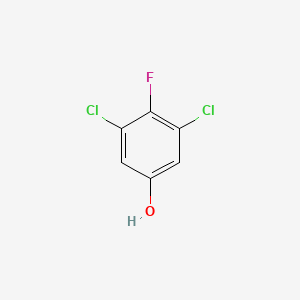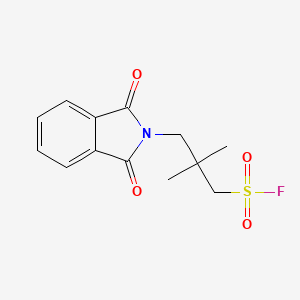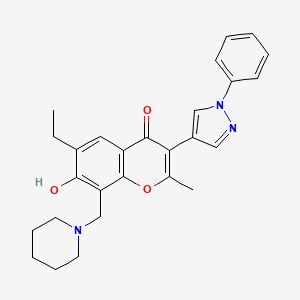
2-(thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as TTPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TTPA is a small molecule that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Coordination Polymers and Network Structures
This compound has been utilized in the synthesis of coordination polymers. These structures are significant in materials science due to their potential applications in gas storage, separation, and catalysis. The thiophene and pyridine moieties can act as coordinating sites, allowing for the formation of complex networks with various metals .
Organic Synthesis
In organic chemistry, the compound serves as a building block for creating more complex molecules. Its reactive sites make it suitable for cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in pharmaceuticals and agrochemicals .
Photoluminescent Materials
The compound’s structure is conducive to forming materials that exhibit fluorescence. This property is valuable in the development of new photoluminescent materials for use in optical devices, sensors, and bioimaging .
Catalysis
The molecular framework of this compound provides an opportunity for its use as a ligand in catalytic systems. Such systems can be designed for a variety of reactions, including those important in environmental applications, like the degradation of pollutants .
Drug Design and Bioactive Molecules
While direct applications in medicine are not explicitly mentioned in the available literature, the structural motifs present in the compound are often found in bioactive molecules. This suggests potential uses in drug design, where it could be modified to interact with biological targets .
Environmental Science
The compound’s derivatives could be explored for environmental science applications, such as in the creation of sensors for detecting environmental pollutants. The thiophene and pyridine units could be functionalized to react with specific chemicals, allowing for selective detection .
Material Properties Enhancement
In materials science, adding such compounds to polymers or other materials can enhance properties like thermal stability, electrical conductivity, and mechanical strength. This is due to the potential for interaction between the compound’s aromatic systems and the material matrix .
Biochemistry Research
The compound’s structure is similar to those used in biochemistry research to study protein interactions, enzyme mechanisms, and metabolic pathways. It could serve as an analog or inhibitor in biochemical assays, helping to elucidate biological processes .
Propiedades
IUPAC Name |
2-thiophen-3-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(6-12-1-3-20-10-12)18-8-13-5-15(9-17-7-13)14-2-4-21-11-14/h1-5,7,9-11H,6,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNQYAMCVSGFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2869148.png)
![3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869149.png)


![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869154.png)
![1-(4-Fluorophenyl)-2-[[5-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2869155.png)
![2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2869157.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869158.png)

![6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B2869160.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2869163.png)
![N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2869166.png)